N-Spiro[2.2]pentan-2-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Spiro[2.2]pentan-2-ylbenzamide” is a chemical compound with the CAS Number: 17202-71-0 . It has a molecular weight of 187.24 . The IUPAC name for this compound is N-(spiro[2.2]pentan-1-yl)benzamide .
Synthesis Analysis
The synthesis of spiro compounds like “this compound” often involves Simmons–Smith cyclopropanations of allenamides . While the diastereoselectivity was low when using unsubstituted allenamides, the reaction is overall efficient and general, representing the most direct synthesis of both chemically and biologically interesting amido-spiro[2.2]pentane systems .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H13NO/c14-11(9-4-2-1-3-5-9)13-10-8-12(10)6-7-12/h1-5,10H,6-8H2,(H,13,14) . This indicates the molecular structure of the compound.Aplicaciones Científicas De Investigación
Cardiovascular and Renal Effects
Spironolactone in Chronic Heart Failure
Spironolactone has been shown to improve endothelial function, increase nitric oxide bioactivity, and inhibit vascular angiotensin I/angiotensin II conversion in patients with chronic heart failure, providing novel mechanisms for its beneficial effect on cardiovascular mortality (Farquharson & Struthers, 2000).
Impact on Left Ventricular Mass and Aortic Stiffness
A study assessing the addition of spironolactone to angiotensin-converting enzyme inhibitors and angiotensin receptor blockers in early-stage chronic kidney disease patients found significant improvements in left ventricular mass and arterial stiffness, suggesting aldosterone's adverse cardiovascular effects in chronic kidney disease and highlighting spironolactone's potential to reduce adverse cardiovascular events (Edwards et al., 2009).
Impact on Hypertension
Resistant Hypertension
Spironolactone has been effective in lowering blood pressure in patients with hypertension uncontrolled by approximately three other drugs, supporting its use in uncontrolled hypertension (Chapman et al., 2007).
Hormonal Effects and Hirsutism
Treatment of Hirsutism
A randomized trial comparing finasteride and spironolactone in the treatment of hirsute women found that both treatments resulted in a similar clinical effect on hirsutism, causing significant but limited improvement. This suggests spironolactone's utility in managing conditions like hirsutism through hormonal modulation (Wong et al., 1995).
Other Applications
Impact on Body Composition
Spironolactone influences body composition and regional body fat distribution in obese postmenopausal women by modulating androgen levels, affecting visceral and subcutaneous abdominal fat differently (Lovejoy et al., 1996).
Direcciones Futuras
Spiro compounds like “N-Spiro[2.2]pentan-2-ylbenzamide” have potential applications in various fields such as smart material production, molecular electronics and nanomachinery, sensing of environmental and biological molecules, and photopharmacology . The future directions in the research and development of these compounds would likely focus on these areas.
Propiedades
IUPAC Name |
N-spiro[2.2]pentan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c14-11(9-4-2-1-3-5-9)13-10-8-12(10)6-7-12/h1-5,10H,6-8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOFXNOQKRPUOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC2NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.